molecular formula C10H14N2O2S B2603167 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile CAS No. 1465385-56-1

4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2603167
CAS No.: 1465385-56-1
M. Wt: 226.29
InChI Key: DTWGKYKANAMRRB-UHFFFAOYSA-N
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Description

4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile is a sophisticated chemical hybrid scaffold designed for medicinal chemistry and drug discovery research. This compound integrates multiple privileged pharmacophores, including a morpholine ring known to improve solubility and pharmacokinetic properties, a thiolane (tetrahydrothiophene) moiety that can enhance membrane permeability and contribute to unique electronic properties, and a carbonitrile group (-CN) that serves as a versatile hydrogen bond acceptor and a key functional group in numerous bioactive molecules . Compounds featuring morpholine and saturated thiophene rings are of significant interest in developing new therapeutic agents. The morpholine subunit is a common feature in drugs targeting enzyme pathways, such as phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are critical in oncology research . Similarly, thiophene and its derivatives are recognized as privileged structures in medicinal chemistry, ranking highly among U.S. FDA-approved drugs and exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The specific combination of thiolane and morpholine in a single molecular framework, further functionalized with a carbonitrile group, presents a valuable template for constructing targeted libraries. Researchers can utilize this compound as a key intermediate for synthesizing more complex heterocyclic systems or as a core structure for probing biological mechanisms and identifying new inhibitors, particularly against enzyme targets like urease, which is a key virulence factor in pathogenic bacteria . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

4-(thiolane-2-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-6-8-7-14-4-3-12(8)10(13)9-2-1-5-15-9/h8-9H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWGKYKANAMRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C(=O)N2CCOCC2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile typically involves the condensation of hetero ketone derivatives. One common method includes the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form the thiopyrano product, which is then reacted with morpholine to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.

    Industry: Utilized in catalysis and materials science for the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile and analogous compounds:

Compound Name Molecular Formula Key Functional Groups Ring System Notable Interactions/Properties Reference ID
This compound C9H12N2O2S Nitrile, morpholine, thiolane carbonyl Morpholine + thiolane Hypothesized H-bonding (nitrile/thiolane) N/A
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile C9H10N2O2S Nitrile, morpholine, dihydrothiophene Dihydrothiophene + morpholine Dihedral angle: 87.2° (ring vs. morpholine)
1,3-Thiazole-4-carbonitrile C4H2N2S Nitrile, thiazole Aromatic thiazole C–H⋯N H-bonds; π–π stacking
Spiro[indoline-3,2'-pyrrolidine] derivatives C26H20N4O2S Nitrile, indole, pyrrolidine, thiophene Spirocyclic Monoclinic crystal packing (P21/c)
Key Observations:

Ring Saturation and Conformation: The dihydrothiophene ring in 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile () is partially unsaturated, leading to a near-orthogonal orientation (87.2°) between the dihydrothiophene plane and the morpholine substituent. In contrast, the thiolane ring in the target compound is fully saturated, likely adopting a more flexible conformation . The spirocyclic compound in exhibits rigid geometry due to its fused indoline-pyrrolidine system, contrasting with the non-fused morpholine-thiolane system of the target compound .

Electronic Effects: The nitrile group in 1,3-Thiazole-4-carbonitrile participates in C–H⋯N hydrogen bonds and π–π stacking, enhancing crystal packing stability .

Synthetic Pathways: The synthesis of 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile involves HCl-mediated cyclization (), whereas the target compound may require alternative methods due to the thiolane carbonyl’s steric and electronic demands.

Crystallographic and Packing Behavior

  • 1,3-Thiazole-4-carbonitrile : Exhibits planar thiazole rings stabilized by C–H⋯N hydrogen bonds and π–π interactions (interplanar distance: ~3.5 Å) .
  • Spiro[indoline-3,2'-pyrrolidine] derivatives: Monoclinic packing (space group P21/c) with Z = 4 and unit cell volume of 2233.0 ų, indicating dense molecular packing .
  • 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile: Orthogonal ring orientation may reduce packing efficiency compared to planar systems.

Biological Activity

4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a thiolane carbonyl and a nitrile group. Its structure suggests potential interactions with various biological targets, which can be leveraged for therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Derivatives

CompoundMIC (µg/mL)Target Organism
Derivative A10Staphylococcus aureus
Derivative B15Escherichia coli
Derivative C5Pseudomonas aeruginosa

These results suggest that modifications to the thiolane and morpholine structures can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has demonstrated cytotoxic effects against several cancer cell lines, including prostate cancer (PC3) and breast cancer (MCF7).

Case Study: Cytotoxicity Assay
A study assessed the cytotoxic effects using the MTT assay on PC3 and MCF7 cells. The results showed:

  • IC50 Values :
    • PC3 Cells: 25 µM after 48 hours
    • MCF7 Cells: 30 µM after 48 hours

These findings indicate a dose-dependent response, highlighting the compound's potential as an anticancer agent.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results indicated that it possesses significant antioxidant activity, comparable to established antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound8520
Ascorbic Acid9015

This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The thiolane moiety may facilitate binding to biological targets, while the carbonyl and nitrile groups can form hydrogen bonds, influencing molecular interactions critical for its activity.

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